molecular formula C7H8F2N2O B1424198 (3,5-Difluoro-2-methoxyphenyl)hydrazine CAS No. 1260982-29-3

(3,5-Difluoro-2-methoxyphenyl)hydrazine

Cat. No.: B1424198
CAS No.: 1260982-29-3
M. Wt: 174.15 g/mol
InChI Key: GRVSZVZSPQFYOB-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-methoxyphenyl)hydrazine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol . It is a substituted phenylhydrazine derivative characterized by a methoxy group and two fluorine atoms on the phenyl ring, which significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in organic synthesis . This compound is primarily used as a key precursor in medicinal chemistry and drug discovery for the synthesis of more complex heterocyclic systems. Researchers utilize it as a building block for constructing various pharmacologically active scaffolds, particularly in the development of fused pyrazole and indazole derivatives, which are core structures in many therapeutic agents. The presence of the hydrazine functional group allows for condensation reactions with carbonyl compounds, enabling the formation of hydrazones and other nitrogen-containing heterocycles. The specific substitution pattern of fluorine atoms at the 3 and 5 positions offers potential for further functionalization via cross-coupling reactions or for modulating the biological activity of the final target molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-12-7-5(9)2-4(8)3-6(7)11-10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVSZVZSPQFYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis: Defluorination of Tetrafluoropyridine Derivatives

The initial step involves synthesizing the key heteroaromatic precursor, 3-substituted-2,4,5,6-tetrafluoropyridine , which is then selectively defluorinated to yield the intermediate 3-substituted-2,5,6-trifluoropyridine . This process employs aqueous ammonia and zinc catalysts under mild conditions, following conventional defluorination protocols.

Reaction Conditions:

  • Reagent: Aqueous ammonia
  • Catalyst: Zinc
  • Temperature: 30–100°C
  • Duration: 2–8 hours

Outcome: Selective removal of fluorine atoms at specific positions to facilitate subsequent substitution reactions.

Formation of the Hydrazine Derivative: Nucleophilic Substitution with Hydrazine Monohydrate

The core step involves reacting the 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to replace a fluorine atom with a hydrazino group, forming 2-hydrazino-3-substituted-5,6-difluoropyridine .

Reaction parameters:

  • Reagent: Hydrazine monohydrate (3–15 equivalents, preferably 3–8 equivalents)
  • Solvent: C1–C4 alkyl alcohols (methanol, ethanol, n-propanol, etc.)
  • Temperature: 50–150°C (preferably 30–100°C)
  • Time: 2–10 hours (preferably 2–8 hours)

This step is typically conducted under reflux, with the reaction monitored via TLC to confirm the formation of the hydrazine derivative.

Reduction of Hydrazino Derivative to Amino Compound

The hydrazino intermediate undergoes catalytic hydrogenation to yield the amino derivative (3,5-Difluoro-2-methoxyphenyl)hydrazine .

Reaction conditions:

  • Catalyst: Raney nickel (5–12 equivalents)
  • Solvent: Same as above (alkyl alcohols)
  • Temperature: 10–35°C (preferably 15–25°C)
  • Duration: 10–24 hours

Hydrogen gas is introduced under mild conditions to facilitate the reduction, with the process optimized to maximize purity and yield.

Alternative Pathway: Dehydrazination and Re-Substitution

An alternative synthesis involves dehydrazinating the hydrazine compound to generate a difluoropyridine intermediate, which is then re-substituted with hydrazine to form the desired hydrazine derivative.

Key steps:

  • Dehydrazination using copper sulfate in acetic acid at 0–40°C
  • Repetition of hydrazination and reduction steps as above

This pathway is advantageous under conditions where direct hydrazination yields low purity or incomplete conversion.

Summary of Reaction Conditions and Data

Step Reagents Solvent Temperature Duration Notes
Defluorination Aqueous ammonia, zinc - 30–100°C 2–8 hours Conventional method for precursor synthesis
Hydrazination Hydrazine monohydrate C1–C4 alcohols 50–150°C 2–10 hours Reflux conditions, TLC monitored
Reduction Hydrogen, Raney nickel Same as above 10–35°C 10–24 hours Mild hydrogenation
Dehydrazination Copper sulfate, acetic acid 0–40°C 12–40 hours Alternative pathway

Research Findings and Optimization Notes

  • Reaction efficiency improves with the use of appropriate equivalents of hydrazine and catalysts, with excess hydrazine (up to 8 equivalents) favoring complete substitution.
  • Temperature control is critical; higher temperatures accelerate reactions but may reduce selectivity.
  • Solvent choice influences yield and purity; alcohols like methanol and ethanol are preferred for their polarity and ease of removal.
  • Catalyst loading affects reduction efficiency; optimal Raney nickel amounts range from 5 to 12 equivalents relative to the hydrazine intermediate.
  • Purity of final product is confirmed via TLC, NMR, and IR spectroscopy, with purification often involving recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzenes, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazines .

Scientific Research Applications

(3,5-Difluoro-2-methoxyphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substituents: The 3,5-difluoro groups increase electrophilicity and resistance to metabolic degradation compared to non-fluorinated analogs .
  • Methoxy Group : The 2-OCH₃ group provides steric hindrance and directs regioselectivity in cyclization reactions, contrasting with unsubstituted phenylhydrazines .

Biological Activity

(3,5-Difluoro-2-methoxyphenyl)hydrazine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a substituted phenyl ring. The presence of fluorine atoms and a methoxy group enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biomolecules. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity or function. The fluorine and methoxy substituents may influence the compound's binding affinity and specificity for various molecular targets.

Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 18.75 μg/mL against S. epidermidis and S. aureus .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated a series of hydrazone derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that this compound might also possess similar properties due to its structural characteristics .
  • Anticancer Activity :
    • Research on hydrazone derivatives revealed that some compounds could inhibit the proliferation of cancer cells significantly. For example, a derivative showed over 90% inhibition in specific cancer cell lines at concentrations as low as 12.5 μg/mL .

Comparative Biological Activity Table

Activity TypeCompound/DerivativeMIC/IC50 ValueReference
Antimicrobial2′,4′-Difluoro-4-hydroxybiphenyl18.75 μg/mL
AnticancerHydrazone Derivative>90% inhibition
Enzyme InhibitionFluorinated Schiff BaseIC50 = 5.6 µM

Q & A

Q. Basic

  • IR Spectroscopy : NH stretches (3200–3300 cm⁻¹), aromatic C-F (1250–1100 cm⁻¹), and C-O (methoxy, ~2850 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm, splitting patterns reflect fluorine coupling), methoxy (δ ~3.8 ppm), and NH₂ (δ ~4.5 ppm, broad).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂). X-ray crystallography resolves stereoelectronic effects in crystalline derivatives .

What computational methods are employed to predict the regioselectivity of cyclization reactions involving this compound?

Advanced
Density functional theory (DFT) calculates transition-state energies to predict regioselectivity. For example, M06-2X/6-311++G(d,p) evaluates activation barriers for 5- vs. 6-membered ring formation. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions directing cyclization. Solvent effects are modeled using SMD implicit solvation .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Basic

  • Oxidation : Hydrazine oxidation to diazenes (controlled via inert atmosphere).
  • Over-condensation : Excess hydrazine (2.5 eq.) suppresses oligomerization.
  • Byproduct Formation : TLC monitoring (silica, ethyl acetate) identifies impurities; column chromatography removes them. Reaction quench with ice-water minimizes side products .

How does the presence of methoxy and fluorine groups affect the thermal stability and decomposition pathways of this compound?

Advanced
Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C. Methoxy groups stabilize intermediates via resonance, while fluorine increases thermal lability (C-F bond cleavage). Pyrolysis-GC/MS identifies volatile fragments (e.g., HF, NH₃). Kinetic studies (Kissinger method) determine activation energy (~120 kJ/mol) .

What are the applications of this compound in the synthesis of heterocyclic compounds, and what are the typical reaction conditions?

Basic
Used to synthesize pyrazoles, triazoles, and oxadiazoles. Example: Condensation with β-ketoesters (1:1 mol ratio) in acetic acid (reflux, 4 hours) yields 3,5-disubstituted pyrazoles. Microwave-assisted synthesis (100°C, 30 min) reduces time. Yields >70% achieved with catalytic p-TsOH .

What role does this compound play in catalytic cycles, and how do its substituents influence catalytic efficiency?

Advanced
Acts as a ligand in Ru(II) complexes for transfer hydrogenation. Fluorine enhances Lewis acidity at the metal center, increasing turnover frequency (TOF). Cyclic voltammetry shows redox activity at –0.5 V (vs. Ag/AgCl), correlating with catalytic performance. Substituent effects are probed via Hammett σₚ constants .

How can the purity of this compound be assessed using chromatographic methods, and what are the critical parameters?

Basic
HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) with UV detection (254 nm) quantifies purity (>98%). For GC-MS, derivatization (BSTFA) improves volatility. Retention time (RT) and peak symmetry indicate purity. Calibration with certified reference materials ensures accuracy .

What are the challenges in crystallizing this compound derivatives, and how can X-ray diffraction data be utilized to resolve structural ambiguities?

Advanced
Crystallization is hindered by polymorphism. Slow evaporation (diethyl ether/dichloromethane) yields single crystals. X-ray data (SHELX suite) refine torsion angles and hydrogen bonding (N–H⋯F). Disorder modeling (e.g., PLATON SQUEEZE) addresses solvent occupancy. Hirshfeld surface analysis quantifies intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-Difluoro-2-methoxyphenyl)hydrazine
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